O-(4-Nitrophenyl)hydroxylamine

Description

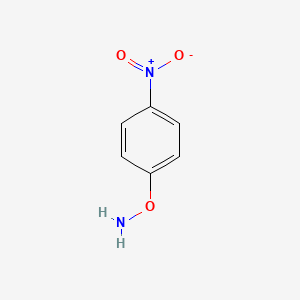

Structure

3D Structure

Propriétés

IUPAC Name |

O-(4-nitrophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHKBWPOLBTKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574244 | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-55-4 | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-(4-Nitrophenyl)hydroxylamine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-(4-Nitrophenyl)hydroxylamine, a key reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and a key reaction, outlines safety and handling procedures, and discusses its role as a versatile building block in the creation of complex organic molecules.

Chemical and Physical Properties

This compound, identified by the CAS Number 33543-55-4 , is a pale yellow solid at room temperature.[1] It is a crucial intermediate for synthetic chemists, valued for its reactivity in forming new chemical bonds.[1]

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 33543-55-4 | [2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [2][4] |

| Melting Point | 126-127 °C | [1] |

| Purity | Typically >98% | [3] |

| Physical Form | Solid | |

| Appearance | White to pale yellow | [1] |

| Storage Temperature | 2-8 °C (Refrigerator) |

Synthesis of this compound

A common and effective method for the synthesis of this compound and its derivatives is through the reduction of the corresponding oximes.[5][6]

Experimental Protocol: Synthesis from an Oxime Precursor

This protocol is adapted from a general method for the synthesis of O-(4-nitrophenyl)hydroxylamines from their respective oximes.[5][6]

Materials:

-

Appropriate oxime precursor

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware

-

Magnetic stirrer

-

pH meter

Procedure:

-

Dissolve the starting oxime in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium cyanoborohydride (NaBH₃CN) in methanol to the cooled oxime solution.

-

Carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of hydrochloric acid. Monitor the pH closely.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a solution of sodium hydroxide.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

The synthesis yields for this type of reaction are typically in the range of 65-75%.[5][6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Chemoselective Amide Formation

This compound is a valuable reagent for the chemoselective formation of amides from pyruvic acid derivatives. This reaction is significant in peptide synthesis and the development of novel pharmaceuticals.[5][6]

Experimental Protocol: Amide Formation

The following is a generalized protocol for the reaction of an this compound with a pyruvic acid derivative.[5]

Materials:

-

This compound or a derivative

-

Pyruvic acid derivative

-

Solvent (e.g., a mixture of DMSO and phosphate-buffered saline)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the this compound derivative in the chosen solvent system in a reaction vessel.

-

Add the pyruvic acid derivative to the solution. Typically, a slight excess of the pyruvic acid derivative is used.

-

Stir the reaction mixture at room temperature.

-

Monitor the formation of the amide product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.

-

Upon completion, the desired amide can be isolated and purified using standard chromatographic techniques.

This reaction demonstrates high chemoselectivity, proceeding efficiently even in the presence of other nucleophilic functional groups like amines, thiols, and alcohols.[5]

Reaction Workflow Diagram

Caption: Workflow of chemoselective amide bond formation.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger |

| Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects | Warning |

Data sourced from PubChem.[2]

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[7]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[7]

Handling and Storage

-

Handling: Avoid dust formation and contact with skin and eyes. Use in a well-ventilated area.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep refrigerated at 2-8 °C.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to participate in chemoselective reactions makes it particularly useful in the complex synthetic pathways required for drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. Researchers and scientists can leverage the information in this guide to facilitate their work with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthonix, Inc > this compound - [N69631] [synthonix.com]

- 4. 4-Nitrophenylhydroxylamine | C6H6N2O3 | CID 5486551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of O-(4-Nitrophenyl)hydroxylamine from 4-Nitrophenol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of O-(4-Nitrophenyl)hydroxylamine, a key intermediate in various chemical and pharmaceutical applications. This document outlines two primary synthetic strategies, starting from readily available precursors: the direct nucleophilic aromatic substitution (SNAr) on a 4-halonitrobenzene and the Mitsunobu reaction involving 4-nitrophenol. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various bioactive molecules and specialized chemical reagents. Its structure, featuring a reactive hydroxylamine moiety linked to an electron-deficient aromatic ring, allows for a diverse range of chemical transformations. This guide focuses on elucidating the most practical and efficient methods for its laboratory-scale synthesis.

Synthetic Methodologies

Two principal synthetic routes are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the high reactivity of 4-halonitrobenzenes towards nucleophilic attack. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a halide by hydroxylamine. The reaction of 4-fluoronitrobenzene or 4-chloronitrobenzene with hydroxylamine hydrochloride in the presence of a base is a direct and efficient method for the synthesis of this compound. A Hungarian patent describes a similar reaction for a substituted nitrophenyl derivative, providing a strong basis for this protocol.[1]

Reaction Scheme:

Caption: Nucleophilic Aromatic Substitution Pathway.

Experimental Protocol:

A detailed experimental protocol, adapted from a similar reported procedure[1], is provided below:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene (1.0 eq), hydroxylamine hydrochloride (1.2 eq), ethanol, and water.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (2.5 eq) in water, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Fluoronitrobenzene | [1] (adapted) |

| Key Reagents | Hydroxylamine HCl, NaOH | [1] |

| Solvent | Ethanol/Water | [1] |

| Reaction Temperature | Reflux | [1] |

| Typical Yield | Not explicitly reported for this specific product, but related reactions suggest moderate to good yields. |

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway for the formation of the C-O bond between 4-nitrophenol and a protected hydroxylamine derivative, such as N-hydroxyphthalimide.[2][3][4] This reaction proceeds via an alkoxyphosphonium salt intermediate and typically results in the inversion of stereochemistry if a chiral alcohol is used. Subsequent deprotection of the phthalimide group yields the desired product.

Reaction Scheme:

Caption: Mitsunobu Reaction Pathway.

Experimental Protocol:

A general protocol for the Mitsunobu reaction is as follows:[5]

-

Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in a suitable anhydrous solvent (e.g., THF, DCM), add triphenylphosphine (1.2 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification of Intermediate: Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the N-(4-nitrophenoxy)phthalimide intermediate.

-

Deprotection: Dissolve the intermediate in a suitable solvent (e.g., ethanol or THF) and treat with hydrazine hydrate (1.5 eq).

-

Final Product Isolation: After the deprotection is complete (monitored by TLC), filter the reaction mixture to remove the phthalhydrazide byproduct. Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Nitrophenol | [2][4] |

| Key Reagents | N-Hydroxyphthalimide, PPh3, DIAD/DEAD, Hydrazine hydrate | [2][4][5] |

| Solvent | Anhydrous THF or DCM | [5] |

| Reaction Temperature | 0 °C to room temperature | [5] |

| Typical Yield | Yields for similar Mitsunobu reactions are generally reported to be good to excellent. | [4] |

Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic methods, from reaction setup to final product characterization.

Caption: General Experimental Workflow.

Product Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C6H6N2O3 | [6][7] |

| Molecular Weight | 154.12 g/mol | [6][7] |

| Appearance | White to pale yellow solid | [8] |

| Melting Point | 126-127 °C | [8] |

| Purity (typical) | >98% | [9] |

| CAS Number | 33543-55-4 | [6][7] |

Safety Considerations

-

4-Nitrophenol and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The Mitsunobu reaction involves reagents (DIAD/DEAD) that are potentially explosive and should be handled with care. The reaction should be conducted in a well-ventilated fume hood.

-

Hydrazine hydrate is toxic and corrosive. Handle with extreme caution in a fume hood.

-

Standard laboratory safety procedures should be followed at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific experimental conditions.

References

- 1. HU195666B - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient - Google Patents [patents.google.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. This compound | 33543-55-4 | FN143791 [biosynth.com]

- 7. This compound | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Synthonix, Inc > this compound - [N69631] [synthonix.com]

O-(4-Nitrophenyl)hydroxylamine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of O-(4-Nitrophenyl)hydroxylamine, a key reagent in organic synthesis. The information is tailored for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Molecular and Physical Properties

This compound is a nitroaromatic compound with the chemical formula C₆H₆N₂O₃.[1][2][3] It presents as a white to pale yellow solid and is characterized by a melting point of 126-127°C.[4] The compound's purity is typically high, often in the range of 98-99%.[4] For optimal stability, it is recommended to store this compound at temperatures between 2°C and 8°C.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 154.12 g/mol | [3][5] |

| CAS Number | 33543-55-4 | [3][4][5] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 126-127°C | [4] |

| Purity | 98-99% | [4] |

| Storage Temperature | 2°C - 8°C | [5] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])ON | [3][5] |

| InChIKey | OOHKBWPOLBTKMR-UHFFFAOYSA-N | [3] |

| IUPAC Name | This compound | [3] |

Molecular Structure

The molecular structure of this compound consists of a hydroxylamine group (-ONH₂) attached to a phenyl ring, which is substituted with a nitro group (-NO₂) at the para position.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis

Several synthetic routes for this compound and its derivatives have been reported. A common method involves the reduction of corresponding oximes. Another established procedure is the reaction of ethyl N-(4-nitrophenoxy)acetimidate with hydrochloric acid, followed by neutralization.[4]

Below is a detailed experimental protocol for the synthesis of a closely related analog, O-(2-methyl-4-nitrophenyl)hydroxylamine, which illustrates a typical synthetic pathway for this class of compounds.

Synthesis of O-(2-methyl-4-nitrophenyl)hydroxylamine [6]

This procedure details the synthesis of O-(2-methyl-4-nitrophenyl)hydroxylamine from 2-fluoro-5-nitrotoluene and hydroxylamine hydrochloride.

Materials:

-

2-fluoro-5-nitrotoluene

-

Hydroxylamine hydrochloride

-

Ethyl alcohol

-

Water

-

Sodium hydroxide solution (400 g/L)

-

Methylene chloride

-

Silica gel

Procedure:

-

In a suitable reaction vessel, combine 8.35 g of 2-fluoro-5-nitrotoluene, 84 ml of ethyl alcohol, and 15.5 g of water.

-

To this mixture, add hydroxylamine hydrochloride.

-

Cool the reaction mixture to 0°C.

-

Over a period of 15 minutes, add 22 ml of a 400 g/L sodium hydroxide solution to the mixture, ensuring the temperature is maintained at 0°C.

-

Allow the temperature of the reaction mixture to rise to 20°C.

-

Stir the mixture for 17 hours at 20°C.

-

After the reaction is complete, pour the mixture into water.

-

Extract the aqueous mixture with methylene chloride.

-

Wash the organic phase with water.

-

Dry the organic phase and then evaporate the solvent to dryness.

-

Purify the resulting product by chromatography on silica gel using methylene chloride as the eluent.

-

This process yields 1.1 g of O-(2-methyl-4-nitrophenyl)hydroxylamine, which has a melting point of 118°C.

Logical Workflow for Synthesis

The synthesis described above follows a logical progression from starting materials to the final purified product. This can be visualized as a workflow diagram.

Caption: Workflow for the synthesis of O-(2-methyl-4-nitrophenyl)hydroxylamine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 33543-55-4 | FN143791 [biosynth.com]

- 6. HU195666B - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient - Google Patents [patents.google.com]

An In-depth Technical Guide to O-(4-Nitrophenyl)hydroxylamine for Researchers and Drug Development Professionals

IUPAC Name: O-(4-nitrophenyl)hydroxylamine

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis with notable applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and outlines its role in the chemoselective formation of amides.

Core Properties and Data

This compound is a solid, pale yellow compound valued for its utility as a chemical intermediate.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 33543-55-4 | Sigma-Aldrich[3] |

| Molecular Formula | C₆H₆N₂O₃ | PubChem[2] |

| Molecular Weight | 154.13 g/mol | Sigma-Aldrich[3] |

| Appearance | White to pale yellow solid | [General Knowledge] |

| Melting Point | 126-127 °C | [General Knowledge] |

| Purity | Typically >98% | Synthonix, Inc[3] |

| Storage Conditions | 2°C - 8°C (Refrigerator) | Sigma-Aldrich[3] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])ON | PubChem[2] |

| InChIKey | OOHKBWPOLBTKMR-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of the corresponding oxime. Another approach utilizes the reaction of a nitrophenoxy intermediate.

Experimental Protocol: Synthesis via Oxime Reduction

A series of O-(4-nitrophenyl)hydroxylamines can be synthesized from their respective oximes.[4][5] The following protocol is a representative example of this synthetic strategy.

Materials:

-

Appropriate oxime precursor

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl) to adjust pH

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

The oxime precursor is dissolved in methanol.

-

The pH of the solution is carefully adjusted to 3 using hydrochloric acid.

-

An excess of sodium cyanoborohydride (NaBH₃CN) is added to the solution in pulses. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the methanol is removed under reduced pressure.

-

The residue is taken up in water and extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography to yield the desired this compound. Yields for this method are typically in the range of 65-75%.[4][5]

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent, primarily recognized for its role in the chemoselective formation of amide bonds, which are fundamental linkages in a vast array of pharmaceutical compounds.

Chemoselective Amide Formation

This compound and its derivatives react with pyruvic acid derivatives to form amides in good yields.[4] This reaction is highly chemoselective, proceeding efficiently in the presence of other nucleophilic functional groups such as amines, thiols, phenols, and carboxylic acids.[4]

Experimental Protocol: Amide Formation with Pyruvic Acid

Materials:

-

N-phenethyl-O-(4-nitrophenyl)hydroxylamine (as a representative hydroxylamine derivative)

-

Pyruvic acid

-

Phosphate buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Other nucleophiles for competition experiments (e.g., glycine, cysteine, phenol, hexanoic acid, lysine)

Procedure for Competition Experiment:

-

A solution is prepared containing 1 equivalent of N-phenethyl-O-(4-nitrophenyl)hydroxylamine and 2 equivalents of pyruvic acid in a 68% DMSO/phosphate buffered saline mixture.

-

Other nucleophiles (glycine, cysteine, phenol, hexanoic acid, and lysine) are also present in the reaction mixture.

-

The reaction is stirred at room temperature and monitored over time by a suitable analytical method (e.g., HPLC, NMR) to determine the formation of the desired amide product versus products from reactions with the other nucleophiles.

-

The results demonstrate significant selectivity for the reaction between the hydroxylamine and pyruvic acid to form the amide.[4]

The ability of the N-OR substituent to act as a good leaving group plays a crucial role in the reactivity of the hydroxylamine with pyruvic acid.[4]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Synthesis of this compound via Oxime Reduction.

Caption: Chemoselective Amide Formation Workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 33543-55-4 [sigmaaldrich.com]

- 4. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Solubility Profile of O-(4-Nitrophenyl)hydroxylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O-(4-Nitrophenyl)hydroxylamine in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, drug discovery, and materials science, where it serves as a key intermediate. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, based on the principle of "like dissolves like" and the known solubility of structurally similar compounds such as 4-nitrophenol and N-phenylhydroxylamine, a qualitative solubility profile can be inferred. This compound, being a polar molecule, is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is crucial for solvent selection in reaction setups, purification processes, and formulation development.

| Solvent Class | Solvent Name | Expected Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl group of methanol can form hydrogen bonds with the hydroxylamine and nitro functional groups of the solute, facilitating dissolution. |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability promote the solubility of polar compounds like this compound. | |

| Polar Aprotic | Acetone | High | As a polar aprotic solvent, acetone can effectively solvate the polar functional groups of the solute through dipole-dipole interactions.[1] |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent capable of dissolving a wide range of compounds, including nitrophenols, suggesting good solubility for the target compound.[1] | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide variety of organic compounds, including those with nitro and hydroxyl groups. | |

| N,N-Dimethylformamide (DMF) | High | DMF is another highly polar aprotic solvent with strong solvating power for polar organic molecules. | |

| Slightly Polar | Ethyl Acetate | Moderate | The ester functionality provides some polarity, allowing for moderate dissolution of polar solutes. |

| Dichloromethane (DCM) | Moderate | While less polar than protic or aprotic polar solvents, DCM can still dissolve many organic compounds with moderate polarity.[2] | |

| Nonpolar | Hexane | Low | As a nonpolar alkane, hexane lacks the ability to form significant attractive interactions with the polar functional groups of this compound.[1] |

| Toluene | Low | Toluene is a nonpolar aromatic solvent and is not expected to be a good solvent for this polar compound. |

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of a solid organic compound like this compound is the isothermal shake-flask method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

Thermogravimetric Analysis of O-(4-Nitrophenyl)hydroxylamine: A Technical Guide

Disclaimer: Publicly available experimental thermogravimetric analysis (TGA) data for O-(4-Nitrophenyl)hydroxylamine is limited. The data and decomposition pathways presented in this guide are projected based on the analysis of its constituent functional groups—a nitroaromatic system and a hydroxylamine moiety—and data from structurally related compounds. This document is intended to serve as a foundational resource and a template for the thermal analysis of this compound and similar molecules.

Introduction

This compound is a chemical intermediate of interest in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a nitro group attached to a phenyl ring and an O-hydroxylamine substituent, suggests a potential for thermal instability. The nitro group is an energetic functional group, and the N-O bond in the hydroxylamine moiety is relatively weak. Understanding the thermal stability and decomposition characteristics of this compound is crucial for safe handling, storage, and application in various chemical processes.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides a projected thermal decomposition profile for this compound, a detailed experimental protocol for its TGA, and visual representations of the experimental workflow and a plausible decomposition pathway.

Projected Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the presence of both the nitro and hydroxylamine groups. Based on data from related compounds such as 4-nitroaniline and various nitrophenols, a plausible decomposition profile can be projected. The decomposition is expected to be exothermic and may proceed rapidly once initiated.

The initial decomposition step is likely to involve the homolytic cleavage of the relatively weak N-O bond of the hydroxylamine group or the C-N bond of the nitro group. Subsequent reactions could involve complex radical mechanisms, leading to the formation of various gaseous products and a solid residue.

Quantitative Data Summary

The following table summarizes the projected quantitative data for the thermogravimetric analysis of this compound under an inert atmosphere.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Primary Gaseous Products (Projected) |

| Initial Decomposition | 150 - 250 | ~ 30 - 40 | H₂O, NO, NO₂ |

| Main Decomposition | 250 - 400 | ~ 50 - 60 | CO, CO₂, HCN, N₂ |

| Final Stage | > 400 | ~ 5 - 10 | Char residue |

Experimental Protocol

This section outlines a representative experimental protocol for conducting the thermogravimetric analysis of this compound. Given the potential energetic nature of the compound, appropriate safety precautions must be taken.

4.1. Instrumentation

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600°C with a sensitive microbalance.

-

Crucibles: Open alumina or platinum crucibles are recommended.

-

Purge Gas: High-purity nitrogen or argon for an inert atmosphere.

4.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder.

-

Accurately weigh 2-5 mg of the sample into a clean, tared TGA crucible. A smaller sample size is recommended to minimize the risk of a rapid exothermic event.

4.3. TGA Procedure

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with dry nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Temperature Program:

-

Initial Isothermal: Hold the temperature at 30°C for 10 minutes to allow the sample weight to stabilize.

-

Heating Ramp: Increase the temperature from 30°C to 500°C at a constant heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) may be used for better resolution of decomposition steps.

-

Final Isothermal (Optional): Hold at 500°C for 10 minutes to ensure complete decomposition.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

4.4. Data Analysis

-

Plot the percentage mass loss as a function of temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset and end temperatures for each decomposition step.

-

Quantify the percentage mass loss for each step.

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the TGA of this compound.

5.2. Projected Thermal Decomposition Pathway

An In-depth Technical Guide to the Synthesis of O-(4-Nitrophenyl)hydroxylamine from 4-Nitrobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of O-(4-Nitrophenyl)hydroxylamine from its corresponding oxime, 4-nitrobenzaldehyde oxime. This process involves a two-step synthetic route: the formation of the oxime from 4-nitrobenzaldehyde, followed by the selective reduction of the oxime to the desired hydroxylamine derivative. This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication in a research and development setting.

Synthesis Overview

The synthesis of this compound from 4-nitrobenzaldehyde is a sequential process. The first step involves the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form 4-nitrobenzaldehyde oxime. The subsequent and crucial step is the selective reduction of the C=N double bond of the oxime to yield this compound. A notable method for this reduction utilizes sodium cyanoborohydride (NaBH3CN) under acidic conditions, which has been reported to produce yields in the range of 65-75%[1][2].

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Yellow crystalline solid | 103-106 | 555-16-8 |

| 4-Nitrobenzaldehyde Oxime | C₇H₆N₂O₃ | 166.14[2] | White to pale yellow solid | - | 3717-25-7 |

| This compound | C₆H₆N₂O₃ | 154.12[3] | White to pale yellow solid[4] | 126-127[4] | 33543-55-4[3] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 4-nitrobenzaldehyde oxime and its subsequent reduction to this compound.

Step 1: Synthesis of 4-Nitrobenzaldehyde Oxime

Several methods have been reported for the synthesis of 4-nitrobenzaldehyde oxime. Below are two effective protocols.

Protocol 1: Reflux in Ethanol

This protocol is a classic and reliable method for oxime formation.

-

Materials:

-

4-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzaldehyde (0.907 g, 5 mmol) in 25 mL of ethanol, warming the solution if necessary.

-

To the warm solution, add hydroxylamine hydrochloride (0.417 g, 6 mmol) and sodium acetate trihydrate (2.04 g, 15 mmol).

-

Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Cool the concentrated mixture and add water to precipitate the oxime.

-

Isolate the precipitated 4-nitrobenzaldehyde oxime by filtration.

-

Wash the solid with an excess of water and dry.

-

The crude product can be recrystallized from ethanol to obtain the pure compound[2].

-

Protocol 2: Room Temperature in Mineral Water/Methanol

This is a more environmentally friendly and rapid method.

-

Materials:

-

4-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Mineral water/Methanol (1:1 v/v)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a reaction vessel at room temperature, place 4-nitrobenzaldehyde (0.25 mmol) and hydroxylamine hydrochloride (0.30 mmol).

-

Add 2.0 mL of a 1:1 (v/v) mixture of mineral water and methanol.

-

Stir the mixture at room temperature for approximately 10 minutes. The reaction progress can be monitored by TLC.

-

Upon completion, work up the reaction mixture with a mixture of ethyl acetate and water.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

The product can be purified by flash column chromatography[5]. A yield of 95% has been reported for this method[5].

-

Step 2: Synthesis of this compound

This step involves the selective reduction of the 4-nitrobenzaldehyde oxime.

-

Materials:

-

4-Nitrobenzaldehyde oxime

-

Sodium cyanoborohydride (NaBH₃CN)

-

A suitable solvent (e.g., methanol or a similar protic solvent)

-

An acidic buffer or solution to maintain pH 3

-

-

Procedure:

Visualization of Synthesis and Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

Characterization Data

The following table summarizes the expected characterization data for the intermediate and final products.

| Compound | 1H NMR | 13C NMR |

| 4-Nitrobenzaldehyde Oxime | 1H NMR data is available in the literature, often showing characteristic peaks for the aromatic protons and the oxime proton. | 13C NMR data is available in the literature, showing signals for the aromatic carbons and the C=N carbon. |

| This compound | Expected to show signals for the aromatic protons and the amine protons. | Expected to show signals for the aromatic carbons. |

Note: Detailed and specific NMR and other spectroscopic data for this compound synthesized via the reduction of its oxime with NaBH3CN should be acquired and compared with literature values for confirmation of the structure and purity.

Conclusion

The synthesis of this compound from 4-nitrobenzaldehyde via the corresponding oxime is a feasible and efficient process. The formation of the oxime intermediate can be achieved in high yields through various established methods. The subsequent reduction of the oxime to the target hydroxylamine using sodium cyanoborohydride under acidic conditions is a key step that provides good yields. This technical guide provides the necessary protocols and data to aid researchers in the successful synthesis and characterization of this compound for its application in drug development and other scientific research. Further optimization of the reduction step may be required to enhance yields and purity based on specific laboratory conditions and available equipment.

References

- 1. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A New and Convenient Method for Reduction of Oximes to Amines with NaBH3CN In the Presence of MoCl5/NaHSO4·H2O System | Semantic Scholar [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Reactivity of O-(4-Nitrophenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Nitrophenyl)hydroxylamine is a versatile reagent in organic synthesis, primarily recognized for its role in chemoselective amide bond formation and as an electrophilic aminating agent. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences its reactivity, making it a valuable tool for the construction of complex molecules under mild conditions. This technical guide provides a comprehensive overview of the synthesis, key reactions, and reactivity patterns of this compound, with a focus on quantitative data and detailed experimental protocols to aid in its practical application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 33543-55-4 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 126-127 °C |

| Storage | Store at 2-8 °C |

Synthesis of this compound

This compound and its derivatives are typically synthesized from the corresponding oximes. A common and effective method involves the reduction of the oxime precursor using sodium cyanoborohydride (NaBH₃CN) under acidic conditions.

Experimental Protocol: Synthesis from 4-Nitrobenzaldehyde Oxime

This protocol is adapted from the work of Kumar et al. (2012).[1][2]

Materials:

-

4-Nitrobenzaldehyde oxime

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-nitrobenzaldehyde oxime in methanol, add 1 M HCl to adjust the pH to approximately 3.

-

Cool the solution to 0 °C in an ice bath.

-

Add an excess of sodium cyanoborohydride to the solution in portions over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Yields: The synthesis of a series of O-(4-nitrophenyl)hydroxylamines from their respective oximes typically results in yields ranging from 65-75%.[1][2]

Reactivity and Key Applications

The reactivity of this compound is dominated by the lability of the N-O bond and the electrophilic nature of the nitrogen atom, enhanced by the p-nitrophenyl group.

Chemoselective Amide Bond Formation

A primary application of this compound is in the chemoselective formation of amides from α-keto acids, such as pyruvic acid derivatives. This reaction proceeds under mild conditions and displays remarkable chemoselectivity, tolerating the presence of other nucleophilic functional groups like amines, thiols, and alcohols.[1][2]

Reaction Mechanism: The proposed mechanism involves the initial formation of an intermediate by the reaction of the hydroxylamine with the α-keto acid. This is followed by an intramolecular rearrangement and elimination of the p-nitrophenolate leaving group to form the amide product. The ability of the p-nitrophenyl group to stabilize the negative charge on the oxygen atom makes it an excellent leaving group, which is a key factor in the reaction's efficiency.[1]

Quantitative Data: Amide Formation with Pyruvic Acid Derivatives

The following table summarizes the yields for the reaction of various N-substituted O-(4-nitrophenyl)hydroxylamines with pyruvic acid.[1]

| N-Substituent | Yield (%) |

| Benzyl | 85 |

| Phenethyl | 90 |

| 3-Phenylpropyl | 88 |

| Isopropyl | 75 |

Experimental Protocol: Amide Formation

This protocol is a general representation based on the work of Kumar et al. (2012).[1][2]

Materials:

-

N-substituted this compound

-

Pyruvic acid

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the N-substituted this compound and pyruvic acid (typically 1:2 molar ratio) in a mixture of DMSO and PBS (e.g., 68% DMSO in PBS).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Electrophilic Amination

This compound and related O-aryl hydroxylamines can act as electrophilic aminating agents. The electron-deficient nitrogen atom can be attacked by various nucleophiles, leading to the introduction of an amino group. This reactivity has been harnessed in the synthesis of aziridines and other nitrogen-containing compounds. For instance, O-(2,4-dinitrophenyl)hydroxylamine, a related and even more reactive reagent, has been used for the direct amination of β-ketoesters. While specific protocols for this compound in this context are less common in the literature, its potential as an electrophilic aminating agent is an important aspect of its reactivity profile.

Conclusion

This compound is a valuable synthetic tool with well-defined reactivity. Its utility in the chemoselective formation of amide bonds under mild conditions makes it particularly attractive for applications in peptide synthesis and the late-stage functionalization of complex molecules. Furthermore, its potential as an electrophilic aminating agent opens avenues for the synthesis of a variety of nitrogen-containing compounds. The experimental protocols and quantitative data provided in this guide are intended to facilitate the effective use of this versatile reagent in research and development settings. Further exploration of its reactivity, particularly in the realm of electrophilic amination and the synthesis of heterocyclic systems, is a promising area for future investigation.

References

Methodological & Application

Application Notes and Protocols for Primary Amine Synthesis Using O-(4-Nitrophenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of primary amines utilizing O-(4-Nitrophenyl)hydroxylamine as an electrophilic aminating agent. This methodology offers a valuable alternative to traditional methods for introducing a primary amine group, particularly in the synthesis of aniline derivatives.

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Electrophilic amination has emerged as a powerful strategy for the formation of carbon-nitrogen bonds. This compound is an effective electrophilic nitrogen source for the synthesis of primary amines from organometallic precursors such as organoboranes. This reagent offers a practical and efficient route to primary amines, including structurally diverse anilines.

Reaction Principle

The synthesis of primary amines using this compound proceeds via an electrophilic amination mechanism. The electron-withdrawing 4-nitrophenyl group activates the hydroxylamine, making the nitrogen atom susceptible to nucleophilic attack by an organometallic reagent (e.g., an aryl boronic acid). The reaction is proposed to proceed through the formation of an ate complex, followed by a 1,2-migration of the organic group from the boron to the nitrogen atom. Subsequent hydrolysis of the intermediate yields the desired primary amine.

Caption: Proposed reaction mechanism for primary amine synthesis.

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

-

Anhydrous solvents should be used.

-

This compound can be synthesized from the corresponding oxime.[1][2] It is a solid that should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

Synthesis of this compound

A general procedure for the synthesis of this compound from 4-nitrobenzaldehyde oxime is as follows:[1][2]

-

To a solution of 4-nitrobenzaldehyde oxime in a suitable solvent (e.g., methanol), add sodium cyanoborohydride (NaBH₃CN) in portions at a controlled pH (around 3).

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield this compound, which can be further purified by recrystallization.

Protocol for the Synthesis of Primary Anilines from Aryl Boronic Acids

This protocol is adapted from procedures for similar electrophilic aminating agents.[5][6]

-

To a reaction vessel under an inert atmosphere, add the aryl boronic acid (1.0 equiv), this compound (1.2 equiv), and a suitable base such as potassium hydroxide (KOH, 2.0 equiv).

-

Add an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for primary aniline synthesis.

Data Presentation

The following table summarizes representative data for the synthesis of primary anilines using an analogous electrophilic aminating agent, O-(diphenylphosphinyl)hydroxylamine (DPPH), with aryl boronic acids.[5][6] While the specific yields may vary with this compound, this data provides a useful benchmark for expected outcomes.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Aniline | 90 |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyaniline | 85 |

| 3 | 4-Chlorophenylboronic acid | 4-Chloroaniline | 88 |

| 4 | 3-Trifluoromethylphenylboronic acid | 3-(Trifluoromethyl)aniline | 82 |

| 5 | 2-Naphthylboronic acid | 2-Naphthylamine | 75 |

| 6 | Thiophene-2-boronic acid | Thiophen-2-amine | 65 |

Safety and Handling

This compound is a chemical that requires careful handling.[3][4]

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[4]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[5]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[4]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Inactive reagents | Ensure aryl boronic acid is of high quality. Synthesize fresh this compound. |

| Insufficient base | Use a stronger base or increase the equivalents of the base. | |

| Presence of water | Use anhydrous solvents and perform the reaction under a strict inert atmosphere. | |

| Incomplete reaction | Short reaction time | Allow the reaction to stir for a longer period. |

| Low temperature | Gently warm the reaction mixture (e.g., to 40-50 °C). | |

| Formation of side products | Decomposition of the hydroxylamine reagent | Add the hydroxylamine reagent in portions. |

| Protodeborylation of the boronic acid | Ensure anhydrous conditions and a sufficiently strong base. |

Conclusion

The use of this compound for the synthesis of primary amines, particularly anilines from aryl boronic acids, represents a valuable and efficient synthetic method. The mild reaction conditions and the potential for broad substrate scope make it an attractive tool for researchers in organic synthesis and drug development. Adherence to the detailed protocols and safety precautions outlined in these notes will facilitate the successful application of this methodology.

References

- 1. Electrophilic Amination with Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]

- 6. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chemoselective Amide Formation with O-(4-Nitrophenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various advanced materials. Achieving high chemoselectivity—the preferential reaction of one functional group in the presence of others—remains a significant challenge. This document details a protocol for the chemoselective formation of amides utilizing the reaction between an N-substituted O-(4-nitrophenyl)hydroxylamine and an α-keto acid, such as pyruvic acid. This method demonstrates remarkable selectivity, enabling amide bond formation without interference from other common nucleophilic groups like amines, thiols, phenols, and alcohols, making it a valuable tool for complex molecule synthesis.[1]

The core of this protocol is the reaction of an N-alkyl- or N-aryl-O-(4-nitrophenyl)hydroxylamine with an α-keto acid. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating the key acyl transfer step. Competition experiments have shown that this reaction proceeds efficiently to form the desired amide even in the presence of an excess of other nucleophiles like glycine, cysteine, and lysine, highlighting its high degree of chemoselectivity.[1]

Mechanism of Action

The reaction proceeds through a proposed pathway involving the initial formation of an intermediate from the reaction of the hydroxylamine with the α-keto acid. This is followed by an intramolecular acyl transfer, leading to the formation of the stable amide bond and the release of the 4-nitrophenolate leaving group. The electron-withdrawing nature of the nitrophenyl group is crucial for the facile cleavage of the N-O bond, driving the reaction forward.

Below is a diagram illustrating the proposed logical relationship in the reaction.

Caption: Proposed reaction pathway for chemoselective amide formation.

Data Presentation

The following table summarizes the yields for the synthesis of various N-substituted O-(4-nitrophenyl)hydroxylamines and their subsequent conversion to amides upon reaction with pyruvic acid. The data is based on the findings reported by Kumar et al. in The Journal of Organic Chemistry.

| Entry | N-Substituent of Hydroxylamine | Hydroxylamine Synthesis Yield (%) | Amide Product | Amide Formation Yield (%) |

| 1 | N-Phenethyl | 75 | N-Phenethyl-2-oxopropanamide | Good |

| 2 | N-Benzyl | 70 | N-Benzyl-2-oxopropanamide | Good |

| 3 | N-(4-Methoxybenzyl) | 68 | N-(4-Methoxybenzyl)-2-oxopropanamide | Good |

| 4 | N-(2,4-Dimethoxybenzyl) | 65 | N-(2,4-Dimethoxybenzyl)-2-oxopropanamide | Good |

| 5 | N-Propyl | 72 | N-Propyl-2-oxopropanamide | Good |

Note: The source literature describes the amide formation yields as "good" without providing specific quantitative values in the abstract. The yields for hydroxylamine synthesis are reported to be in the 65-75% range.[1]

Experimental Protocols

This section provides a general workflow and detailed protocols for the synthesis of the hydroxylamine precursors and the subsequent amide formation.

Experimental Workflow

The overall process can be visualized as a two-stage procedure: synthesis of the key hydroxylamine intermediate, followed by the chemoselective amide formation reaction.

Caption: General experimental workflow for amide synthesis.

Protocol 1: Synthesis of N-Substituted O-(4-Nitrophenyl)hydroxylamines

This protocol is adapted from the procedure described for the synthesis of the hydroxylamine precursors.[1]

Materials:

-

Substituted oxime (1.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (excess)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) to adjust pH

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the starting oxime in methanol.

-

Cool the solution in an ice bath and adjust the pH to ~3 by the dropwise addition of HCl.

-

Add an excess of NaBH₃CN to the solution in portions over a period of time (pulsed addition).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ until the solution is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted this compound.

Protocol 2: Chemoselective Amide Formation

This is a general protocol for the reaction of an N-substituted this compound with pyruvic acid.[1]

Materials:

-

N-substituted this compound (1.0 eq)

-

Pyruvic acid (2.0 eq)

-

Solvent system (e.g., 68% DMSO in phosphate-buffered saline, pH 7.4)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-substituted this compound in the chosen solvent system.

-

Add pyruvic acid to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography.

Applications and Advantages

-

High Chemoselectivity: The primary advantage of this protocol is its ability to form amide bonds in the presence of a wide range of other nucleophilic functional groups, which is particularly useful in the late-stage functionalization of complex molecules.[1]

-

Mild Reaction Conditions: The reaction proceeds under mild conditions (room temperature, neutral pH), which helps to preserve sensitive functional groups elsewhere in the molecule.

-

Drug Development: This methodology can be applied to the synthesis of peptide fragments or other amide-containing bioactive molecules where selectivity is paramount.

-

Bioconjugation: The chemoselective nature of this reaction makes it a potential candidate for bioconjugation applications, where reactions must proceed cleanly in a complex biological medium.

Safety Precautions

-

This compound and its derivatives should be handled with care as they are potentially toxic.

-

Sodium cyanoborohydride is a toxic and flammable solid. Handle in a well-ventilated fume hood and avoid contact with acids, which can release toxic hydrogen cyanide gas.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

References

Application Notes and Protocols: O-(4-Nitrophenyl)hydroxylamine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Nitrophenyl)hydroxylamine is a versatile reagent in organic synthesis, demonstrating significant utility in the formation of amide bonds under mild and chemoselective conditions. This attribute makes it a valuable tool in the synthesis of pharmaceutical intermediates, where the presence of multiple functional groups necessitates reactions with high selectivity to avoid the need for extensive protecting group strategies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of amide-containing pharmaceutical intermediates, focusing on its reaction with α-keto acids.

Core Application: Chemoselective Amide Bond Formation

A primary application of this compound in pharmaceutical intermediate synthesis is its reaction with α-keto acids, such as pyruvic acid derivatives, to form amide bonds. This transformation is highly chemoselective, proceeding efficiently in the presence of other nucleophilic functional groups like amines, alcohols, and thiols, which are common in complex pharmaceutical building blocks.[1][2] The reaction is particularly advantageous for the late-stage modification of molecules and the synthesis of peptide fragments.

The general reaction mechanism involves the initial formation of an intermediate by the reaction of the hydroxylamine with the α-keto acid, followed by a rearrangement and loss of the 4-nitrophenoxy group to yield the desired amide.

Reaction Workflow

Experimental Protocols

Protocol 1: General Procedure for Chemoselective Amide Synthesis

This protocol describes a general method for the chemoselective formation of an amide bond between an N-substituted this compound and a pyruvic acid derivative.[1][2]

Materials:

-

N-substituted this compound derivative

-

Pyruvic acid derivative

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffered saline (PBS), pH 7.4

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1 equivalent of the N-substituted this compound derivative in a mixture of DMSO and phosphate buffered saline (e.g., 68% DMSO/PBS).

-

Add 2 equivalents of the pyruvic acid derivative to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure amide.

Quantitative Data

The yields of amide formation are generally good, though they can be influenced by the steric hindrance around the hydroxylamine and the specific pyruvic acid derivative used.[1][2]

| Hydroxylamine Derivative | Pyruvic Acid Derivative | Solvent System | Yield (%) | Reference |

| N-Phenethyl-O-(4-nitrophenyl)hydroxylamine | Pyruvic acid | 68% DMSO/PBS | Good | [1][2] |

| Various substituted O-(4-nitrophenyl)hydroxylamines | Pyruvic acid | Not specified | 65-75 (for hydroxylamine synthesis) | [1][2] |

Note: Specific yield data for a broad range of substrates is often found within the supporting information of the cited literature.

Signaling Pathway Analogy: A Logic Diagram of Chemoselectivity

The high chemoselectivity of the reaction can be visualized as a logical pathway where the desired reaction proceeds preferentially over potential side reactions.

Conclusion

This compound serves as an effective reagent for the chemoselective synthesis of amides from α-keto acids. This methodology is particularly relevant to pharmaceutical intermediate synthesis due to its mild reaction conditions and tolerance of various functional groups. The provided protocols and data offer a foundational guide for researchers and scientists in drug development to leverage this valuable synthetic tool. Further exploration of substrate scope and optimization of reaction conditions can extend the applicability of this reagent to a wider range of complex pharmaceutical targets.

References

Step-by-Step Guide for N-amination of Pyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the N-amination of pyridines, a crucial transformation in the synthesis of pharmaceuticals and other functional molecules. It covers key methodologies, including nucleophilic, electrophilic, and transition-metal-catalyzed approaches, with detailed experimental protocols and comparative data to aid in method selection and optimization.

Introduction to N-amination of Pyridines

The introduction of a nitrogen substituent onto the pyridine ring is a fundamental transformation in organic synthesis. Aminated pyridines are prevalent structural motifs in a vast array of biologically active compounds and functional materials. This guide explores the primary strategies for achieving N-amination, offering detailed protocols for their practical implementation. The choice of method often depends on the substitution pattern of the pyridine, the desired amine substituent, and the tolerance of other functional groups present in the starting material.

Nucleophilic Amination: The Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridines at the C2 position using sodium amide (NaNH₂) or a related strong base. This reaction proceeds via a nucleophilic aromatic substitution of a hydride ion.[1][2]

General Mechanism of the Chichibabin Reaction

The reaction is initiated by the nucleophilic attack of the amide anion at the C2 position of the pyridine ring, forming a σ-complex. Aromatization is then achieved through the elimination of a hydride ion, which subsequently deprotonates the newly introduced amino group or the solvent.[2]

Caption: Mechanism of the Chichibabin Reaction.

Experimental Protocol: Modified Chichibabin Reaction with NaH-Iodide Composite

A modern variation of the Chichibabin reaction employs a sodium hydride-iodide composite, which allows for milder reaction conditions and broader substrate scope, particularly for the introduction of primary alkylamines.[3]

Materials:

-

Substituted Pyridine (1.0 equiv)

-

Primary Amine (2.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv)

-

Lithium Iodide (LiI, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask or sealed tube

-

Magnetic stirrer and heating mantle/oil bath

-

Standard glassware for work-up and purification

Procedure:

-

To a flame-dried round-bottom flask or sealed tube under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyridine (1.0 equiv), sodium hydride (3.0 equiv), and lithium iodide (2.0 equiv).

-

Add anhydrous THF to the flask.

-

Add the primary amine (2.0 equiv) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 65-85 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope of the Modified Chichibabin Reaction

The NaH-Iodide composite method has been shown to be effective for a range of substituted pyridines and primary amines.[3]

| Entry | Pyridine Substrate | Amine | Product | Yield (%)[3] |

| 1 | Pyridine | n-Butylamine | N-Butylpyridin-2-amine | 95 |

| 2 | 3-Methylpyridine | n-Butylamine | N-Butyl-3-methylpyridin-2-amine | 85 |

| 3 | 4-Methylpyridine | n-Butylamine | N-Butyl-4-methylpyridin-2-amine | 91 |

| 4 | 3-Methoxypyridine | n-Butylamine | N-Butyl-3-methoxypypyridin-2-amine | 7 (amination at C2) |